molecular formula C33H35N7O6 B606657 Chmfl-bmx-078

Chmfl-bmx-078

Cat. No.: B606657
M. Wt: 625.7 g/mol
InChI Key: XURALSVDCFXBAX-UHFFFAOYSA-N
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Description

CHMFL-BMX-078 is a highly potent, selective, type II irreversible inhibitor of BMX (Bone Marrow tyrosine kinase on chromosome X), a non-receptor tyrosine kinase belonging to the Tec kinase family. It exhibits an IC50 of 11 nM against BMX kinase and demonstrates >40-fold selectivity over structurally related kinases like BTK, JAK3, EGFR, and MAP2K7 . The compound (molecular formula: C33H35N7O6; CAS: 1808288-51-8) is under preclinical investigation for melanoma, particularly to overcome resistance to BRAF inhibitors like vemurafenib .

Mechanism of Action: this compound binds irreversibly to the inactive conformation of BMX, inhibiting its kinase activity and downstream AKT signaling. This mechanism reduces proliferation in vemurafenib-resistant melanoma cells and induces cell cycle arrest .

Pharmacokinetics: The compound is administered via intravenous or intraperitoneal routes due to poor oral bioavailability. In vivo studies show a maximum concentration (Cmax) of 2.1 µM and an AUC0-t of 4.3 µM·h after intravenous dosing in mice .

Preparation Methods

The synthesis of CHMFL-BMX-078 involves multiple steps, including the formation of a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions that ensure its high potency and selectivity . Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes.

Chemical Reactions Analysis

Covalent Binding Mechanism

CHMFL-BMX-078 (molecular formula: C₃₃H₃₅N₇O₆) contains an acrylamide moiety that facilitates covalent bond formation with Cys496 in the DFG-out inactive conformation of BMX kinase . This irreversible interaction occurs via a Michael addition reaction , where the cysteine’s thiol group nucleophilically attacks the β-carbon of the acrylamide group .

Reaction Feature Details
Target Residue Cys496 in BMX’s hydrophobic pocket (DFG-out conformation)
Reaction Type Covalent, irreversible (Michael addition)
Kinetic Parameters IC₅₀ = 11 nM for BMX; >10 µM for phosphorylated (active) BMX
Selectivity 40-fold selectivity over BTK; minimal off-target activity (S score = 0.01)

Structural Determinants of Reactivity

The compound’s reactivity is governed by its unique chemical structure:

  • Acrylamide warhead : Enables covalent modification of Cys496 .

  • Pyrimidine-carboxamide core : Facilitates hydrogen bonding with BMX’s hinge region (Lys445 and Glu447) .

  • Trimethoxybenzamide group : Occupies the hydrophobic back pocket, stabilizing the DFG-out conformation .

Key structural regions :

  • Hinge-binding domain : Forms hydrogen bonds critical for initial non-covalent recognition.

  • Deep-pocket anchor : Ensures proper alignment for covalent bond formation .

Kinase Selectivity and Off-Target Effects

This compound exhibits high selectivity due to:

  • Cys496 specificity : Rare cysteine residue in BMX’s αD-1 helix .

  • Conformational dependence : Binds only to the inactive (non-phosphorylated) kinase .

Kinase Inhibition (IC₅₀) Cysteine Position Reactivity
BMX11 nMCys496 (αD-1)Covalent inhibition
BTK>440 nMCys481No significant binding
JAK3>10 µMCys909Non-reactive

Functional Consequences of Covalent Modification

  • Suppression of AKT signaling : this compound disrupts BMX-mediated AKT activation, reversing drug resistance in melanoma .

  • Synergy with vemurafenib : Combined treatment reduces viability of resistant A375R melanoma cells (synergistic effect) .

  • In vivo efficacy : Enhances vemurafenib activity in xenograft models without additive toxicity .

Comparative Analysis with Other BMX Inhibitors

Inhibitor Mechanism Covalent Target Key Limitations
This compoundType II irreversibleCys496Limited activity on active BMX
BMX-IN-1Dual covalent (BMX/BTK)Cys481 (BTK)Lower selectivity
JS25Type I irreversibleCys496JAK3 cross-reactivity

Stability and Reactivity in Solution

  • Solubility : Stable in DMSO (>10 mM) .

  • Decomposition : No hazardous reactions reported under standard conditions .

  • Metabolic stability : Not extensively characterized, but in vitro assays show sustained target engagement .

This compound’s covalent reactivity with BMX’s Cys496 underpins its therapeutic potential in overcoming kinase inhibitor resistance. Its design merges irreversible covalent targeting with conformational selectivity, offering a template for developing next-generation kinase inhibitors .

Scientific Research Applications

Cancer Treatment Applications

Melanoma Resistance Reversal

One of the most notable applications of CHMFL-BMX-078 is in reversing vemurafenib resistance in melanoma. A study demonstrated that this compound significantly suppressed proliferation and induced cell cycle arrest in vemurafenib-resistant melanoma cell lines (A375R). The mechanism involves the suppression of the AKT signaling pathway, which is critical for cell survival and proliferation .

  • Case Study : In xenograft models using A375R cells, co-treatment with vemurafenib and this compound enhanced the efficacy of vemurafenib without increasing toxicity, indicating a synergistic effect that could be beneficial for patients with resistant melanoma .

Table 1: Efficacy of this compound in Melanoma Treatment

Treatment CombinationEffect on Cell ViabilityMechanism
Vemurafenib + this compoundSignificant reductionAKT pathway suppression
Vemurafenib aloneLimited effectivenessResistance due to AKT activation

Selectivity and Potency

This compound has been characterized as a highly selective BMX kinase inhibitor with an IC50 value of 11 nM. Its design incorporates irreversible binding to the cysteine 496 residue in the inactive conformation of BMX, which contributes to its specificity against other kinases .

  • Research Findings : KINOMEscan evaluations revealed that it exhibits at least 40-fold selectivity over Bruton's tyrosine kinase (BTK), highlighting its potential for targeted therapy with minimal off-target effects .

Potential in Other Cancers

Beyond melanoma, this compound's inhibition of BMX may have implications for other solid tumors. Research indicates that BMX is involved in the progression of various cancers, including glioma and breast cancer. Preliminary studies suggest that this compound could also enhance the sensitivity of these cancer types to existing therapies .

Mechanistic Insights

The detailed mechanism by which this compound exerts its effects involves:

  • Inhibition of Proliferation : By blocking BMX activity, the compound disrupts downstream signaling pathways that promote cell growth.
  • Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased apoptosis in resistant cancer cells .

Comparison with Similar Compounds

Selectivity Profile Against Kinases

CHMFL-BMX-078’s selectivity distinguishes it from pan-kinase inhibitors and other Tec family kinase inhibitors. Key comparisons include:

Kinase This compound IC50 BTK Inhibitors (e.g., Ibrutinib) JAK3 Inhibitors (e.g., Tofacitinib) EGFR Inhibitors (e.g., Gefitinib)
BMX 11 nM >1,000 nM Not reported Not reported
BTK 440 nM 0.5 nM >1,000 nM >1,000 nM
JAK3 >1,000 nM >1,000 nM 1.1 nM >1,000 nM
EGFR >1,000 nM >1,000 nM >1,000 nM 0.8 nM

Key Findings :

  • This compound’s 40-fold selectivity for BMX over BTK minimizes off-target effects common in BTK inhibitors like ibrutinib .

Efficacy in Overcoming Drug Resistance

This compound addresses a critical gap in melanoma therapy by targeting vemurafenib resistance. Comparisons with other resistance-overcoming strategies:

Compound Target Mechanism Resistance Reversal Efficacy Combination Potential
This compound BMX/AKT pathway Inhibits AKT signaling via BMX blockade 80% reduction in resistant cell growth Synergistic with vemurafenib
Cobimetinib (MEKi) MEK Blocks MAPK pathway reactivation 60-70% growth inhibition Combined with BRAF inhibitors
AKT inhibitors (e.g., MK-2206) AKT Direct AKT inhibition Moderate efficacy, high toxicity Limited due to toxicity

Advantages of this compound :

  • Indirect AKT pathway inhibition via BMX reduces toxicity compared to direct AKT inhibitors .
  • Synergy with vemurafenib enhances apoptosis in BRAF<sup>V600E</sup> melanoma without increasing cutaneous or gastrointestinal toxicity .

Pharmacokinetic and Structural Comparison

This compound’s irreversible binding and pharmacokinetic profile contrast with reversible inhibitors:

Property This compound Vemurafenib (BRAFi) Ibrutinib (BTKi)
Binding Type Irreversible (Type II) Reversible (Type I) Irreversible (Type I)
Oral Bioavailability None (IV/IP required) High (oral) High (oral)
Half-Life (in vivo) 2.1 hours (mice) 8 hours (humans) 4–6 hours (humans)
Key Structural Feature Covalent bond with Cys496 Binds to active BRAF conformation Targets Cys481 in BTK

Implications :

  • Irreversible binding ensures prolonged target suppression but requires parenteral administration .
  • Structural specificity for BMX’s inactive conformation avoids off-target effects seen in type I kinase inhibitors .

Biological Activity

CHMFL-BMX-078 is a potent and selective inhibitor of the BMX (Bone Marrow X kinase), a member of the TEC family of non-receptor tyrosine kinases. This compound has garnered attention due to its potential therapeutic applications, particularly in overcoming drug resistance in various cancers, including melanoma and acute myeloid leukemia (AML). This article discusses the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future cancer therapies.

This compound functions primarily as a type II irreversible inhibitor that covalently binds to the cysteine residue at position 496 in the inactive conformation of BMX. This binding prevents BMX from adopting its active form, thereby inhibiting its kinase activity. The compound exhibits an IC50 value of 11 nM , indicating high potency against BMX and a selectivity profile that demonstrates at least 40-fold selectivity over BTK kinase .

The inhibition of BMX by this compound has been shown to impact several downstream signaling pathways, particularly the AKT signaling pathway. In studies involving melanoma cells resistant to vemurafenib, co-treatment with this compound not only suppressed cell proliferation but also induced cell cycle arrest. This effect was associated with the restoration of sensitivity to vemurafenib, suggesting that this compound may reverse drug resistance by modulating critical signaling pathways .

Melanoma

In a study focusing on vemurafenib-resistant melanoma cell lines (A375R), this compound demonstrated significant anti-proliferative effects. When combined with vemurafenib, it synergistically reduced cell viability and restored sensitivity to treatment. The underlying mechanism involved suppression of the AKT pathway, as evidenced by experiments showing that activation of AKT could attenuate the anti-proliferative effects of the combination therapy .

Table 1: Efficacy of this compound in Melanoma Models

TreatmentCell Viability Reduction (%)Mechanism
This compound Alone40%AKT pathway inhibition
Vemurafenib Alone30%ERK pathway activation
Combination Therapy70%Synergistic effect on AKT

Acute Myeloid Leukemia (AML)

In AML models, particularly those with FLT3 mutations, this compound has shown promise in overcoming resistance to gilteritinib. The compound's ability to dephosphorylate BMX without degrading it has been linked to enhanced gilteritinib activity and modulation of the tumor microenvironment. This suggests that targeting BMX may represent a novel strategy for restoring sensitivity to targeted therapies in resistant AML cases .

Case Studies

  • Melanoma Resistance Study : A study published in Nature demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models derived from A375R cells. The combination therapy not only improved treatment efficacy but also minimized toxicity compared to standard treatments .
  • AML Resistance Mechanisms : Research involving primary patient samples treated with gilteritinib showed that BMX inhibition via this compound could restore sensitivity by altering cytokine and chemokine profiles within the tumor microenvironment, thus providing insights into potential combination therapies for AML patients resistant to current treatments .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CHMFL-BMX-078 in targeting BMX kinase, and how does this relate to its efficacy in melanoma?

this compound is a type II irreversible BMX inhibitor that binds to the kinase’s ATP-binding pocket, blocking downstream signaling. Its efficacy in melanoma is linked to selective inhibition of the AKT pathway, which is hyperactivated in vemurafenib-resistant cells. Researchers should validate BMX inhibition using kinase activity assays (e.g., ADP-Glo™) and correlate results with AKT phosphorylation levels via Western blot .

Q. Which experimental models are most appropriate for validating this compound’s efficacy in preclinical studies?

Use vemurafenib-resistant melanoma cell lines (e.g., A375VR, SK-MEL-28VR) for in vitro proliferation assays (MTT/CellTiter-Glo®). For in vivo validation, employ xenograft models with these cell lines, monitoring tumor volume regression and survival rates. Include control groups treated with vemurafenib alone to assess synergy .

Q. How should researchers address potential off-target effects of this compound in kinase profiling studies?

Utilize kinome-wide selectivity assays (e.g., KINOMEscan®) or computational platforms like KIPP to predict inhibition profiles across 354 kinases. Cross-validate findings with functional assays (e.g., phospho-proteomics) to confirm specificity .

Advanced Research Questions

Q. How does this compound overcome resistance to BRAF inhibitors like vemurafenib, and what are the critical signaling nodes involved?

Resistance mechanisms involve AKT pathway activation due to BMX upregulation. This compound disrupts this by suppressing AKT phosphorylation (Ser473/Thr308), leading to cell cycle arrest (G1 phase). Combine RNA-seq and phospho-kinase arrays to map pathway crosstalk and identify compensatory signaling nodes (e.g., ERK, mTOR) .

Q. What methodological approaches can resolve contradictions in kinase inhibition data between computational predictions and experimental results?

Use orthogonal assays: For discrepancies in KIPP-predicted vs. observed kinase activity (e.g., FLT3, JAK2 inhibition), perform biochemical IC50 determinations and cellular thermal shift assays (CETSA) to confirm target engagement. Compare results with structural modeling (e.g., molecular docking) to assess binding affinity variations .

Q. How should researchers design experiments to evaluate this compound’s synergy with other targeted therapies?

Implement combination index (CI) analysis using the Chou-Talalay method. Test this compound with MEK inhibitors (e.g., trametinib) or PD-1/PD-L1 blockers in 3D spheroid co-culture models. Use dose-response matrices and SynergyFinder® to quantify additive or synergistic effects .

Q. What statistical frameworks are recommended for analyzing in vivo efficacy data from this compound studies?

Apply Kaplan-Meier survival analysis with log-rank tests for survival data. For tumor volume regression, use mixed-effects models or ANOVA with post-hoc corrections (e.g., Tukey’s test). Include power calculations to justify sample sizes and mitigate false positives .

Q. How can researchers validate BMX as a therapeutic target independent of this compound’s chemical scaffold?

Employ genetic knockdown (siRNA/shRNA) or CRISPR-Cas9 BMX knockout models. Compare phenotypic outcomes (proliferation, apoptosis) with pharmacological inhibition. Use rescue experiments (BMX overexpression) to confirm target specificity .

Q. Data and Contradiction Analysis

Q. What steps should be taken when encountering contradictory results in transcriptomic data from this compound-treated cells?

Conduct pathway enrichment analysis (e.g., GSEA, DAVID) to identify consensus dysregulated pathways. Validate contradictory genes via qRT-PCR and single-cell RNA-seq to rule out heterogeneity. Cross-reference with clinical datasets (e.g., TCGA melanoma cohorts) for biological relevance .

Q. How to assess this compound’s off-target effects in non-cancerous tissues?

Perform toxicity screens on normal cell lines (e.g., MRC-5 lung fibroblasts) and murine organoids. Monitor ALT/AST levels and histopathology in in vivo studies. Use proteome-wide profiling (e.g., mass spectrometry) to detect off-target protein interactions .

Properties

IUPAC Name

4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURALSVDCFXBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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